N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide
CAS No.: 1235286-61-9
Cat. No.: VC11964996
Molecular Formula: C13H20N2O3S2
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235286-61-9 |
|---|---|
| Molecular Formula | C13H20N2O3S2 |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 4-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C13H20N2O3S2/c1-10-7-12(19-9-10)13(16)14-8-11-3-5-15(6-4-11)20(2,17)18/h7,9,11H,3-6,8H2,1-2H3,(H,14,16) |
| Standard InChI Key | GNJOVPOOUDESAF-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C |
| Canonical SMILES | CC1=CSC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises two primary domains:
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4-Methylthiophene-2-carboxamide: A thiophene ring substituted with a methyl group at the 4-position and a carboxamide group at the 2-position. Thiophene, a five-membered aromatic heterocycle with a sulfur atom, is renowned for its electron-rich nature and metabolic stability, making it a privileged scaffold in drug design .
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1-Methanesulfonylpiperidin-4-ylmethyl: A piperidine ring (a six-membered amine heterocycle) functionalized with a methanesulfonyl group at the 1-position and a methylene bridge connecting it to the carboxamide group. The sulfonamide moiety enhances solubility and bioavailability while enabling hydrogen bonding with biological targets.
The IUPAC name, 4-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide, reflects this connectivity. The SMILES notation (CC1=CSC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C) and InChIKey (GNJOVPOOUDESAF-UHFFFAOYSA-N) provide unambiguous representations for computational studies.
Physicochemical Profile
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Molecular Weight: 316.4 g/mol
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Solubility: Predicted moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonamide and carboxamide groups.
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LogP: Estimated at 1.2–1.8, indicating balanced lipophilicity for membrane permeability.
Synthesis and Analytical Characterization
Synthetic Route
The synthesis involves a multi-step sequence to ensure regioselective bond formation:
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Thiophene Carboxylic Acid Preparation: Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1) is synthesized via cyclocondensation of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride in the presence of FeCl₃ and cyanuric chloride, achieving a 96.5% yield . Hydrolysis of the ester yields the corresponding carboxylic acid.
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Piperidine Sulfonylation: Piperidine-4-ylmethane is reacted with methanesulfonyl chloride to introduce the sulfonamide group.
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Amide Coupling: The thiophene carboxylic acid is coupled with the sulfonylated piperidine derivative using a coupling agent (e.g., EDC/HOBt) to form the final amide bond.
Analytical Techniques
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Nuclear Magnetic Resonance (NMR): and NMR confirm regiochemistry and purity. Key signals include the thiophene aromatic protons (δ 6.8–7.2 ppm) and the piperidine methylene groups (δ 2.5–3.5 ppm).
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) verifies >95% purity.
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Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 317.4 [M+H]⁺, consistent with the molecular formula.
Challenges in Development
Synthetic Complexity
The multi-step synthesis introduces scalability challenges. For instance, the use of cyanuric chloride in thiophene functionalization requires stringent temperature control to avoid side reactions .
Pharmacokinetic Limitations
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Metabolic Stability: The sulfonamide group may undergo glucuronidation, reducing bioavailability.
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Solubility: Despite polar groups, the compound’s logP may necessitate formulation aids for aqueous delivery.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the thiophene’s methyl group or sulfonamide substituents could optimize potency and selectivity.
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In Vitro Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and microbial strains to identify lead indications.
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Computational Modeling: Molecular docking with carbonic anhydrase IX or histone deacetylases could rationalize target engagement .
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